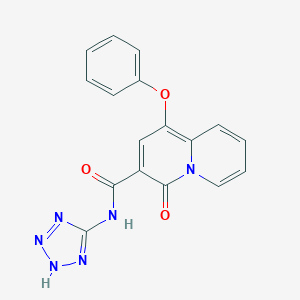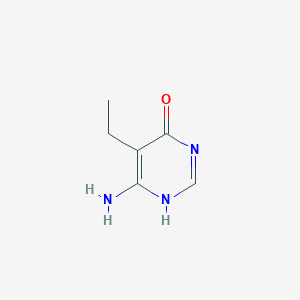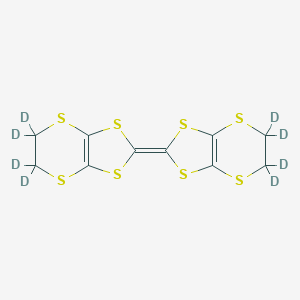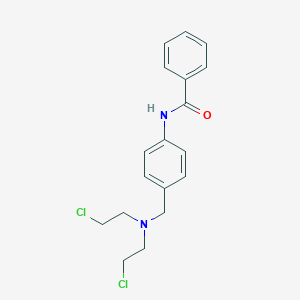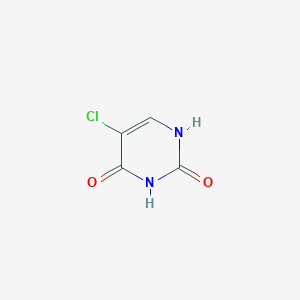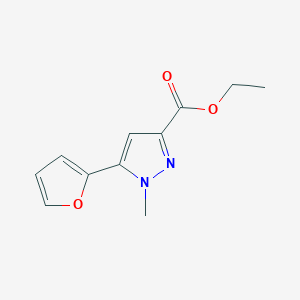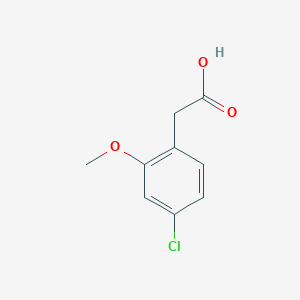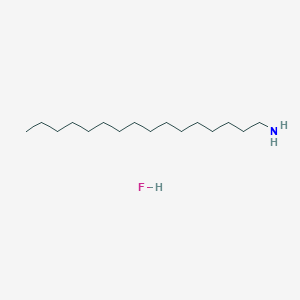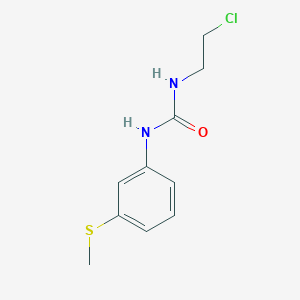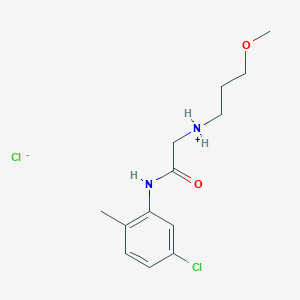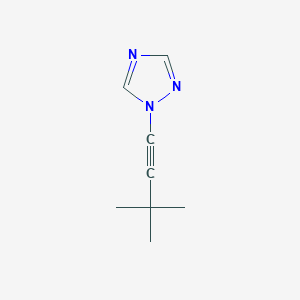
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole, also known as DMBT, is a chemical compound that has gained attention due to its potential applications in scientific research. DMBT is a triazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is not fully understood. However, it has been suggested that 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole may inhibit the activity of enzymes by binding to the active site of the enzyme. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has also been shown to have antitumor activity and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is that it has potential applications in scientific research, particularly in the field of biochemistry. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase and to have antitumor activity. However, one limitation of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. One direction is to further investigate the mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. This can help to better understand how 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole inhibits the activity of enzymes and inhibits the growth of cancer cells. Another direction is to investigate the potential therapeutic applications of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to have antitumor activity, and further research could explore its potential as a cancer treatment. Additionally, research could investigate the potential use of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole as a cognitive enhancer, due to its ability to inhibit the activity of acetylcholinesterase.
Métodos De Síntesis
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole can be synthesized using various methods, including the reaction of 3,3-dimethylbut-1-yn-1-ol with hydrazine hydrate, followed by reaction with triethyl orthoformate and acetic anhydride. Another method involves the reaction of 3,3-dimethyl-1-butyne with hydrazine hydrate and triethyl orthoformate.
Aplicaciones Científicas De Investigación
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has potential applications in scientific research, particularly in the field of biochemistry. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has also been shown to have antitumor activity and to inhibit the growth of cancer cells.
Propiedades
Número CAS |
107611-25-6 |
|---|---|
Nombre del producto |
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole |
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
1-(3,3-dimethylbut-1-ynyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H11N3/c1-8(2,3)4-5-11-7-9-6-10-11/h6-7H,1-3H3 |
Clave InChI |
UXFWVEQKHWDNCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CN1C=NC=N1 |
SMILES canónico |
CC(C)(C)C#CN1C=NC=N1 |
Sinónimos |
1H-1,2,4-Triazole, 1-(3,3-dimethyl-1-butynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



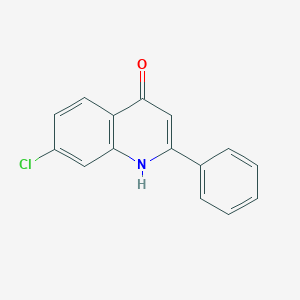
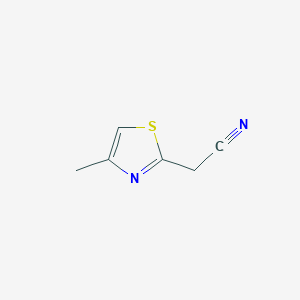
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
